molecular formula C20H27NO5 B13855605 Methyl 3-(2-((R)-4-Benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)-5-methylhexanoate (Mixture of Isomers)

Methyl 3-(2-((R)-4-Benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)-5-methylhexanoate (Mixture of Isomers)

Cat. No.: B13855605
M. Wt: 361.4 g/mol
InChI Key: CTEHQJQUTHSGLV-ZYMOGRSISA-N
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Description

Methyl 3-(2-(®-4-Benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)-5-methylhexanoate (Mixture of Isomers) is a complex organic compound that belongs to the class of oxazolidinones This compound is characterized by its unique structure, which includes a benzyl group, an oxazolidinone ring, and a methylhexanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-(®-4-Benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)-5-methylhexanoate typically involves multiple steps. One common method includes the use of Grignard reagents, which are known for their ability to form carbon-carbon bonds The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The use of continuous flow reactors can help in maintaining consistent reaction conditions and improving yield. Additionally, the purification of the final product is crucial and may involve techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-(®-4-Benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)-5-methylhexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid, while reduction of the oxo groups can produce alcohols .

Mechanism of Action

The mechanism of action of Methyl 3-(2-(®-4-Benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)-5-methylhexanoate involves its interaction with specific molecular targets. The oxazolidinone ring can form hydrogen bonds with proteins, affecting their function. Additionally, the benzyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Methyl 3-(2-(®-4-Benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)-5-methylhexanoate apart is its combination of functional groups, which provides a unique set of chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and in medicinal chemistry .

Properties

Molecular Formula

C20H27NO5

Molecular Weight

361.4 g/mol

IUPAC Name

methyl 3-[2-[(4R)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-oxoethyl]-5-methylhexanoate

InChI

InChI=1S/C20H27NO5/c1-14(2)9-16(12-19(23)25-3)11-18(22)21-17(13-26-20(21)24)10-15-7-5-4-6-8-15/h4-8,14,16-17H,9-13H2,1-3H3/t16?,17-/m1/s1

InChI Key

CTEHQJQUTHSGLV-ZYMOGRSISA-N

Isomeric SMILES

CC(C)CC(CC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2)CC(=O)OC

Canonical SMILES

CC(C)CC(CC(=O)N1C(COC1=O)CC2=CC=CC=C2)CC(=O)OC

Origin of Product

United States

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